2-Ethyl-4,6-dimethylphenol
Description
Contextualization within the Phenol (B47542) and Alkylated Phenol Families
2-Ethyl-4,6-dimethylphenol, as its name suggests, is a member of the vast family of organic compounds known as phenols. wikipedia.org Phenols are characterized by a hydroxyl (-OH) group directly bonded to an aromatic hydrocarbon ring. wikipedia.org This structural feature imparts distinct chemical properties, rendering them more acidic than typical alcohols. wikipedia.org
More specifically, this compound belongs to the subgroup of alkylated phenols. wikipedia.org These are derivatives of phenol where one or more hydrogen atoms on the aromatic ring are substituted with alkyl groups. researchgate.net In the case of this compound, the phenol backbone is adorned with an ethyl group at the second carbon position and methyl groups at the fourth and sixth positions. ontosight.ai This specific substitution pattern distinguishes it from other alkylated phenols like cresols (methylphenols) and xylenols (dimethylphenols). wikipedia.org
The alkylation of phenols is a significant industrial process used to produce a wide array of commercially important compounds. wikipedia.orgwhiterose.ac.uk The nature and position of the alkyl substituents on the phenolic ring profoundly influence the compound's physical and chemical properties, such as its solubility, boiling point, and reactivity. ontosight.ai
Interdisciplinary Research Significance and Emerging Areas of Study
The scientific intrigue surrounding this compound and its analogs extends across multiple disciplines, highlighting its versatility and potential for further investigation. Its applications and areas of study include:
Polymer Chemistry: Hindered phenols, a category to which this compound can be considered a structural relative, are crucial as antioxidants and stabilizers in polymers to prevent degradation. The study of such compounds contributes to the development of more durable and long-lasting plastics and resins. ontosight.aigoogle.com
Fuel and Lubricant Technology: Alkylated phenols are utilized as antioxidants in fuels and lubricants to inhibit oxidative processes that can lead to the formation of gums and deposits. chemicalbook.com Research in this area aims to enhance fuel stability and engine performance.
Organic Synthesis: The phenolic structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules. ontosight.ailookchem.com Its reactive sites—the hydroxyl group and the aromatic ring—allow for a variety of chemical transformations, opening pathways to new compounds with desired properties.
Antioxidant Research: The antioxidant activity of phenolic compounds is a major area of research. mdpi.com The ability of this compound and related compounds to scavenge free radicals is of fundamental interest in understanding and mitigating oxidative stress in various chemical and biological systems. The mechanism of this antioxidant action is a subject of ongoing study. nih.gov
Biochemical Research: Phenolic compounds have been investigated for their interactions with biological systems. For instance, some alkylphenols have been studied for their effects on enzyme activity. nih.gov While this article does not delve into specific biological effects, the fundamental interactions at a molecular level are a key aspect of interdisciplinary chemical research.
Fundamental Structural Elements Relevant to Chemical Reactivity and Applications
The chemical behavior and utility of this compound are intrinsically linked to its molecular architecture. The key structural elements influencing its reactivity and applications are:
The Phenolic Hydroxyl Group (-OH): This group is the primary site of acidic behavior and is crucial for the compound's antioxidant activity. wikipedia.orglibguides.com The hydrogen atom of the hydroxyl group can be donated to neutralize free radicals, forming a stable phenoxy radical that is resonance-stabilized. mdpi.com
The Aromatic Ring: The benzene (B151609) ring is susceptible to electrophilic aromatic substitution, allowing for further functionalization of the molecule. wikipedia.org The electron-donating nature of the hydroxyl and alkyl groups activates the ring, making these substitution reactions more facile than in unsubstituted benzene. libguides.com
The Alkyl Substituents (Ethyl and Methyl Groups): The ethyl group at the ortho position and the methyl groups provide steric hindrance around the hydroxyl group. This "hindered" nature can influence the reactivity of the hydroxyl group and is a key feature in the design of effective antioxidants, as it enhances their stability. The alkyl groups also increase the molecule's lipophilicity, affecting its solubility in nonpolar solvents and its interaction with other molecules. cymitquimica.com
The specific arrangement of these groups in this compound dictates its unique properties and makes it a valuable subject for advanced chemical research.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H14O | ontosight.ailookchem.com |
| Molecular Weight | 150.22 g/mol | ontosight.ainih.gov |
| Appearance | Colorless to pale yellow solid | lookchem.com |
| Melting Point | 41-43 °C | lookchem.com |
| Boiling Point | 238-240 °C | lookchem.com |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether | lookchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2219-79-6 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-ethyl-4,6-dimethylphenol |
InChI |
InChI=1S/C10H14O/c1-4-9-6-7(2)5-8(3)10(9)11/h5-6,11H,4H2,1-3H3 |
InChI Key |
MXHAHSBTOVFDBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1O)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 4,6 Dimethylphenol and Analogous Alkylphenols
Direct Synthetic Routes to 2-Ethyl-4,6-dimethylphenol
The direct synthesis of this compound can be achieved through several key methods, primarily involving the ethylation of a suitable phenolic precursor.
Electrophilic Alkylation of Phenolic Precursors
A fundamental and widely employed method for the synthesis of alkylated phenols is the Friedel-Crafts alkylation. google.comgoogle.com In the case of this compound, the logical precursor is 3,5-dimethylphenol (B42653) (also known as 3,5-xylenol). The reaction involves the introduction of an ethyl group onto the aromatic ring of 3,5-dimethylphenol via an electrophilic aromatic substitution mechanism.
The ethyl group is typically introduced using an ethylating agent such as ethyl halide (e.g., ethyl chloride or ethyl bromide) or ethanol (B145695) in the presence of a Lewis acid or Brønsted acid catalyst. ontosight.ai The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group. In 3,5-dimethylphenol, the positions ortho to the hydroxyl group (positions 2 and 6) are sterically unhindered and electronically activated, making them susceptible to electrophilic attack.
A general representation of this reaction is as follows:
The choice of catalyst is crucial for achieving high selectivity and yield. Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), sulfuric acid (H₂SO₄), and various solid acid catalysts. google.comresearchgate.netresearchgate.net Reaction conditions such as temperature and solvent also play a significant role in determining the product distribution. For instance, the alkylation of 2,4-dimethylphenol (B51704) with isobutylene (B52900) to produce 2-tert-butyl-4,6-dimethylphenol (B43266) is a well-established industrial process that provides a strong analogy for the ethylation of 3,5-dimethylphenol. kyoto-u.ac.jp
Table 1: Comparison of Catalysts in Friedel-Crafts Alkylation of Phenols (Analogous Reactions)
| Catalyst | Alkylating Agent | Phenolic Substrate | Key Observations | Reference |
| ZnCl₂/CSA | Secondary Alcohols | Phenolic Derivatives | Favors ortho-selectivity. | researchgate.net |
| AlCl₃ | Ethyl Chloride | Phenol | Classic Lewis acid catalyst, can lead to polyalkylation. | ontosight.ai |
| Transitional Alumina | Ethylene (B1197577) | Phenol | Ortho-directing catalyst. | google.com |
| Aluminum Phenoxide | Allyl Amine | 3,5-Dimethylphenol | Ortho-selective amination. | google.com |
Catalytic Synthesis Approaches in Liquid Phase
Liquid-phase catalytic synthesis offers several advantages, including milder reaction conditions and easier product separation. For the synthesis of this compound, this approach typically involves the use of heterogeneous or homogeneous catalysts in a suitable solvent.
The alkylation of phenols with olefins or alcohols in the liquid phase over solid acid catalysts is a well-researched area. unive.it Catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and supported metal oxides have been investigated for their activity and selectivity in phenol alkylation. unive.itmdpi.com For example, the liquid-phase oxidation of 2,6-dimethylphenol (B121312) to 2,6-dimethyl-1,4-benzoquinone has been successfully demonstrated using Ti-based xerogels as catalysts in ethanol. conicet.gov.ar This highlights the potential of using tailored solid catalysts for reactions involving substituted phenols.
A study on the acid-catalyzed liquid-phase alkylation of phenol with cyclohexene (B86901) showed that both O-alkylation and C-alkylation (ring alkylation) occur, with the ortho/para ratio being dependent on the catalyst system. unive.it This suggests that for the ethylation of 3,5-dimethylphenol, careful selection of the catalyst and reaction parameters is necessary to favor the desired C-alkylation at the ortho position.
Synthesis of Functionalized this compound Derivatives
The functionalization of this compound can be achieved at two primary sites: the hydroxyl group and the aromatic ring. These modifications can lead to the creation of advanced precursors for various applications.
Derivatization at the Hydroxyl Group
The phenolic hydroxyl group is a key site for derivatization, allowing for the formation of ethers and esters.
O-Alkylation (Etherification): The hydroxyl group can be converted to an ether by reacting this compound with an alkyl halide in the presence of a base. For example, the synthesis of 4-(ethoxymethyl)-2,6-dimethylphenol (B14619189) involves the ethoxylation of 4-(hydroxymethyl)-2,6-dimethylphenol (B1347631) using ethanol and an acid catalyst. smolecule.com A similar principle can be applied to this compound to produce various ethers.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields the corresponding esters. This reaction can be catalyzed by acids or bases.
Ring-Substitution Reactions for Advanced Precursors
The aromatic ring of this compound can undergo further electrophilic substitution reactions, although the existing alkyl groups and the hydroxyl group will influence the position of the incoming substituent. The positions meta to the hydroxyl group (positions 3 and 5) are generally less reactive towards electrophiles. The remaining open position on the ring is at the carbon para to the ethyl group and meta to the methyl groups.
Halogenation: Bromination of 2,6-dimethylphenol is a known reaction, yielding 4-bromo-2,6-dimethylphenol. Similarly, this compound can be expected to undergo halogenation (e.g., bromination or chlorination) at the available para position to the ethyl group.
Acylation: Friedel-Crafts acylation can introduce an acyl group onto the aromatic ring, typically at the less sterically hindered positions. For instance, 2,6-dimethylphenol can be acylated to produce ketone derivatives, which can then be used in further synthetic steps. whiterose.ac.uk
Green Chemistry Principles and Sustainable Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. In the context of alkylphenol synthesis, several green chemistry principles are being actively explored.
Use of Solid Acid Catalysts: Replacing corrosive and hazardous liquid acids like sulfuric acid and aluminum chloride with solid acid catalysts (e.g., zeolites, clays, and supported acids) is a key green strategy. whiterose.ac.uk These catalysts are often reusable, reduce waste generation, and can lead to improved selectivity.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.netpnas.orgacs.org For instance, biocatalytic systems have been developed for the selective oxidation of aliphatic C-H bonds in alkylphenols. pnas.org Vanillyl-alcohol oxidase has been used for the oxidation of eugenol, demonstrating the potential of enzymes in modifying phenolic compounds. acs.org While direct biocatalytic ethylation of 3,5-dimethylphenol to this compound is not yet reported, the field of enzyme engineering holds promise for developing such specific biocatalysts in the future.
Renewable Feedstocks: Research is ongoing to produce alkylphenols from renewable resources such as lignin, a complex polymer found in biomass. researchgate.net This approach aims to reduce the reliance on fossil fuel-based starting materials.
Analogous Research on Related Alkylated Phenols (e.g., 2,6-Dimethylphenol, 2-tert-Butyl-4,6-dimethylphenol)
The synthetic pathways to commercially significant alkylated phenols, such as 2,6-dimethylphenol and 2-tert-butyl-4,6-dimethylphenol, provide a foundational understanding for the synthesis of more complex structures like this compound. These syntheses are typically achieved through electrophilic aromatic substitution, with the choice of catalyst and reaction conditions being paramount in directing the regioselectivity of the alkylation.
Selective Phenol Methylation Processes
The production of 2,6-dimethylphenol (2,6-xylenol) is of great industrial importance, primarily as a monomer for the production of high-performance polyphenylene oxide (PPO) engineering plastics. Current time information in Bangalore, IN.iacademic.info The dominant method for its synthesis is the vapor-phase methylation of phenol using methanol (B129727) as the alkylating agent. This process is highly selective for the ortho positions of the phenol ring.
A widely utilized catalyst for this transformation is an iron-chromium mixed oxide. Current time information in Bangalore, IN.iacademic.info The reaction is typically carried out in a fluidized bed reactor to manage the exothermic nature of the methylation process. Current time information in Bangalore, IN.iacademic.info By employing a commercial iron-chromium catalyst, such as TZC-3/1, high conversion of phenol (over 90%) can be achieved. Current time information in Bangalore, IN.iacademic.info The selectivity towards 2,6-dimethylphenol can exceed 85%, particularly when o-cresol (B1677501) is recycled into the reactor feed. Current time information in Bangalore, IN.iacademic.info The reaction is generally performed at temperatures between 300°C and 450°C. nih.gov
The process primarily yields C-alkylated products, with minimal O-alkylation (formation of anisole) observed, especially with the iron-chromium catalyst system. Current time information in Bangalore, IN.iacademic.info Key by-products include o-cresol, 2,4-dimethylphenol, and 2,4,6-trimethylphenol. Current time information in Bangalore, IN.iacademic.info The strategic circulation of o-cresol, an intermediate in the formation of 2,6-dimethylphenol, can suppress the formation of other by-products and enhance the yield of the desired product. Current time information in Bangalore, IN.
Table 1: Selective Methylation of Phenol to 2,6-Dimethylphenol
| Catalyst | Alkylating Agent | Reaction Conditions | Phenol Conversion (%) | 2,6-Dimethylphenol Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Iron-Chromium Mixed Oxide (TZC-3/1) | Methanol | Vapor phase, 350-380°C, fluidized bed, o-cresol circulation | > 90 | > 85 | Current time information in Bangalore, IN.iacademic.info |
| Mixed Cerium-Iron/Vanadium/Zirconium Oxides | Methanol | Vapor phase, 300°C | 80-90 | ~90 (ortho selectivity) | nih.gov |
Synthesis of Hindered Phenols as Intermediates
Hindered phenols are a critical class of antioxidants and stabilizers in the chemical industry. A representative and synthetically important example is 2-tert-butyl-4,6-dimethylphenol. This compound is typically synthesized via the Friedel-Crafts alkylation of 2,4-dimethylphenol. rsc.orgresearchgate.netbeilstein-journals.org
The common alkylating agent for introducing the bulky tert-butyl group is isobutylene. rsc.orgresearchgate.net The reaction is catalyzed by a strong acid. Sulfuric acid is a frequently employed catalyst for this purpose. rsc.orgresearchgate.net An alternative catalytic system involves the use of aluminum phenoxide. lookchem.com
In a typical procedure using an acid catalyst, 2,4-dimethylphenol is reacted with a continuous stream of isobutylene at elevated temperatures. researchgate.net The use of a solvent like toluene (B28343) is common, and the reaction can be promoted by p-toluenesulfonic acid. researchgate.net The tert-butyl group is directed to the vacant ortho position relative to the hydroxyl group, which is activated for electrophilic substitution. This alkylation method is also a strategy to separate 2,4-xylenol from its isomers, as the resulting 2,4-dimethyl-6-tert-butylphenol has different solubility properties. beilstein-journals.org
Table 2: Synthesis of 2-tert-Butyl-4,6-dimethylphenol
| Starting Material | Alkylating Agent | Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,4-Dimethylphenol | Isobutylene | p-Toluenesulfonic acid | Toluene, reflux, 14 h | 86.6 | researchgate.net |
| 2,4-Dimethylphenol | Isobutylene | Aluminum phenoxide | 130°C, 3 h | 85 | lookchem.com |
| Phenol | tert-Butyl alcohol | H-β zeolite | - | - | ontosight.ai |
Based on the established principles of Friedel-Crafts alkylation for analogous compounds, the synthesis of this compound would likely involve the ethylation of 4,6-dimethylphenol. The use of an ethylating agent such as ethylene or ethanol in the presence of a suitable solid acid catalyst, like a zeolite or a metal oxide, would be a probable synthetic route. elsevierpure.comosti.gov The selection of the catalyst and optimization of reaction conditions would be crucial to ensure selective ethylation at the C2 position.
Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 4,6 Dimethylphenol
Reaction Pathways and Transformation Mechanisms
The reactivity of 2-Ethyl-4,6-dimethylphenol is largely dictated by the phenolic hydroxyl group and the activating effects of the alkyl substituents on the aromatic ring. These features make it susceptible to oxidative coupling, electrophilic substitution, and condensation reactions.
Oxidative coupling of phenols, particularly 2,6-disubstituted phenols, is a cornerstone of polymer chemistry, leading to the formation of high-performance polymers like poly(phenylene oxide) (PPO). kyoto-u.ac.jp The presence of an ethyl group at the 2-position and methyl groups at the 4- and 6-positions in this compound influences its polymerization behavior. The process generally proceeds via the formation of phenoxy radicals as key intermediates. smolecule.com
n (2,6-disubstituted phenol) + n/2 O₂ → Poly(1,4-phenylene ether) + n H₂O
This reaction typically yields a polymer linked through C-O bonds, though a side reaction involving C-C coupling can lead to the formation of diphenoquinone. academie-sciences.fracademie-sciences.fr
The kinetics of the oxidative polymerization of substituted phenols are influenced by several factors, including monomer concentration, catalyst concentration, temperature, and the nature of the solvent. For the oxidative polymerization of 2,6-dimethylphenol (B121312) (a close analog of this compound), studies have shown that the initial rate of polymerization increases with the concentration of both the phenol (B47542) and the catalyst. researchgate.net
A kinetic study on the oxidative polymerization of 2,6-dimethylphenol with potassium ferricyanide (B76249) in water found the reaction order to be 1 with respect to the monomer concentration and 2 with respect to the oxidant concentration. researchgate.net In another study using a Cu(II)-EDTA complex as a catalyst in an aqueous medium, the initial polymerization rate was found to follow the Michaelis-Menten model, where the reciprocal of the initial rate is directly proportional to the reciprocal of the initial monomer concentration. researchgate.net
Table 1: Kinetic Data for Oxidative Polymerization of 2,6-Dimethylphenol
| Parameter | Value/Observation | Reference |
|---|---|---|
| Reaction Order (Monomer) | 1 | researchgate.net |
| Reaction Order (Oxidant) | 2 | researchgate.net |
| Kinetic Model (Cu(II)-EDTA) | Michaelis-Menten | researchgate.net |
Copper-amine complexes are the most widely used catalysts for the oxidative polymerization of 2,6-disubstituted phenols. sumitomo-chem.co.jpresearchgate.net The mechanism of this catalysis has been a subject of extensive research, with proposals involving both radical and ionic pathways. academie-sciences.frresearchgate.net
The catalytic cycle is generally believed to involve the following key steps:
Formation of a copper-phenolate complex: The phenol coordinates to the copper center.
Electron transfer: The copper(II) center oxidizes the phenolate (B1203915) to a phenoxy radical, with the copper being reduced to copper(I). Dinuclear copper complexes are often proposed to facilitate a two-electron transfer process. academie-sciences.fr
Radical coupling: The phenoxy radicals couple to form dimers and subsequently oligomers and polymers. This can occur either as free radicals or as radicals coordinated to the copper catalyst. researchgate.net
Reoxidation of the catalyst: The copper(I) is reoxidized to copper(II) by an oxidizing agent, typically oxygen, completing the catalytic cycle. sumitomo-chem.co.jp
The structure of the amine ligand plays a crucial role in the catalytic activity. Factors such as the basicity of the ligand and steric hindrance around the copper center can significantly influence the reaction rate and the properties of the resulting polymer. researchgate.net For instance, copper complexes with substituted ethylenediamines have been shown to be effective catalysts. researchgate.net
An alternative to the purely radical-based mechanism is a pathway involving phenoxonium cations. In this mechanism, a two-electron oxidation of the phenol or a coordinated phenolate leads to the formation of a highly electrophilic phenoxonium cation. academie-sciences.fracs.org This cation can then be attacked by a neutral phenol molecule, leading to C-O bond formation.
Evidence for the involvement of phenoxonium cations comes from computational studies and experimental observations. Ab initio calculations on 2,6-dimethylphenol and its dimer have suggested that the phenoxonium cation plays an important role in the coupling reaction. acs.orgscispace.com The formation of certain by-products in related reactions also supports an ionic pathway involving these cationic intermediates. academie-sciences.fr It is plausible that both radical and ionic pathways can operate, with the predominant mechanism depending on the specific reaction conditions and catalyst system. academie-sciences.fr
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the hydroxyl group and the two methyl groups. The ethyl group at the 2-position provides some steric hindrance. Electrophilic attack is expected to occur at the positions ortho and para to the powerful activating hydroxyl group. In this compound, the para position (position 4) is occupied by a methyl group, and the two ortho positions (positions 2 and 6) are substituted with an ethyl and a methyl group, respectively. This leaves the remaining unsubstituted positions on the ring as potential sites for substitution, though steric hindrance from the existing alkyl groups will play a significant role in directing the incoming electrophile.
Common electrophilic aromatic substitution reactions for phenols include halogenation, nitration, and Friedel-Crafts alkylation and acylation. smolecule.com For instance, the reaction of 2,6-dimethylphenol with N-chlorosuccinimide in the presence of ferric trichloride (B1173362) leads to chlorination at the para position. acs.org Similar reactivity can be expected for this compound, with the substitution pattern being influenced by the directing effects of the existing substituents.
Phenols can undergo condensation reactions with aldehydes and ketones to form bisphenols. A well-known example is the reaction of phenol with acetone (B3395972) to produce Bisphenol A. Similarly, this compound can react with aldehydes, such as formaldehyde, to form alkylidenebisphenols. rsc.org
The reaction is typically acid-catalyzed and proceeds via electrophilic attack of the protonated aldehyde on the activated aromatic ring of the phenol. For this compound, the condensation would likely involve the positions ortho or para to the hydroxyl group that are sterically accessible. These condensation reactions are important for the synthesis of various resins and other polymeric materials. compliancecosmos.org
Oxidative Coupling Reactions and Polymerization Mechanisms
Role as a Key Intermediate in Complex Chemical Synthesis
This compound is a substituted phenolic compound recognized for its utility as a versatile intermediate in the synthesis of more complex molecules. ontosight.ailookchem.com Its specific arrangement of ethyl and methyl groups on the phenol ring provides a unique structural backbone that can be strategically modified to build intricate molecular architectures. Phenolic compounds, in general, are valuable precursors in various industrial applications, including the manufacturing of dyes, resins, and plastics. ontosight.ai The reactivity of the hydroxyl group and the aromatic ring in this compound allows it to serve as a foundational component in the assembly of sophisticated organic structures.
Building Block for Heterocyclic Compounds
The structure of this compound makes it a suitable starting material for the synthesis of various heterocyclic compounds, particularly those containing an oxygen atom, such as benzofurans and chromanes.
Benzofuran (B130515) Synthesis:
Benzofurans are an important class of heterocyclic compounds with a wide range of applications. Research has demonstrated the synthesis of highly substituted benzofurans from 2,6-disubstituted phenols through a charge-accelerated lookchem.comlookchem.com-sigmatropic rearrangement. researchgate.netrsc.org In a notable study, the reaction of 2-ethyl-6-methylphenol, a closely related analogue, with an alkynyl sulfoxide (B87167) in the presence of trifluoroacetic anhydride (B1165640) (TFAA) was investigated. rsc.org This reaction led to the formation of a mixture of benzofuran products resulting from the competitive migration of either the ethyl or the methyl group. rsc.org The reaction proceeds through a C–C bond formation at one of the substituted carbons on the phenol ring, followed by the migration of that substituent to the adjacent carbon, and subsequent deprotonation to yield the aromatic benzofuran ring system. rsc.org
Another synthetic route involves the palladium-catalyzed intramolecular C–H alkenylation to form chromanes. acs.org While studies may use similar phenols like 2,4-dimethylphenol (B51704), the principles are applicable. For instance, the cycloaddition of 2,4-dimethylphenol with isoprene, catalyzed by Lewis acids, yields chromane (B1220400) derivatives. frontiersin.org This highlights the potential of the phenolic ring in this compound to undergo similar cyclization reactions to form six-membered heterocyclic rings.
Table 1: Synthesis of Substituted Benzofurans from 2,6-Disubstituted Phenols
| Starting Phenol | Reagent | Product(s) | Key Observation | Reference |
| 2-Ethyl-6-methylphenol (1k) | Alkynyl sulfoxide (2a), TFAA | Inseparable mixture of 4-ethyl-2,3,7-trimethylbenzofuran (4k) and 2,3,4,7-tetramethylbenzofuran (4k') | Formation of a mixture due to the competitive migration of the ethyl or methyl group. | rsc.org |
| 2,6-Dimethylphenol (1d) | Alkynyl sulfoxide (2a), TFAA | 2,3,4,7-Tetramethylbenzofuran (4d) | Selective synthesis with good yield via methyl group migration. rsc.org | rsc.org |
| 2-Iodo-4,6-dimethylphenol | Phenylacetylene, Cs₂CO₃, GO@PNP–Pd catalyst | 2-Phenyl-4,6-dimethylbenzofuran | Efficient cyclization to yield the benzofuran derivative. | acs.org |
Precursor for Advanced Organic Molecules
Beyond simple heterocycles, this compound serves as a precursor for more advanced and functionally complex organic molecules. Its derivatives are integral to the creation of specialized polymers and other high-performance materials.
The oxidative polymerization of substituted phenols is a key industrial process. For example, 2,6-dimethylphenol is polymerized to produce poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic with excellent thermal stability and mechanical properties. researchgate.net The presence of an ethyl group in the 2-position, as in this compound, would be expected to influence the polymerization process and the final properties of the resulting polymer, potentially offering a way to fine-tune the material's characteristics.
Furthermore, the phenolic structure is a common motif in the synthesis of stabilizers and additives for polymers. Complex molecules, such as UV absorbers based on triazine structures, are synthesized using substituted phenol derivatives. In one instance, a multi-step synthesis to create a complex UV absorber involved reacting a substituted benzene-1,3-diol with 2-ethyl-(n)-hexylbromide. google.com This demonstrates how functionalized phenols contribute to the synthesis of advanced molecules designed for specific, high-value applications. The use of this compound as an intermediate allows for the introduction of specific alkyl substitution patterns that are crucial for the performance of these advanced materials. lookchem.com
Advanced Analytical and Spectroscopic Characterization of 2 Ethyl 4,6 Dimethylphenol
Comprehensive Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the precise molecular architecture of 2-Ethyl-4,6-dimethylphenol. Each technique offers unique insights into the compound's functional groups, bonding arrangements, and electronic properties.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in this compound.
FTIR Spectroscopy: The FTIR spectrum of this compound reveals characteristic absorption bands that confirm its phenolic structure. A notable feature is the broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group. The presence of aromatic C=C stretching vibrations further corroborates the phenolic ring. The spectrum for a film from butanol on a Cesium Iodide (CsI) plate is available. nih.gov For related dimethylphenols, such as 2,6-dimethylphenol (B121312), infrared spectra have been extensively studied and interpreted, providing a basis for comparison. nist.govresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. A key advantage is the typically weak Raman signal for O-H bonds, which can simplify the spectrum in that region. The spectrum of this compound would be expected to show strong bands for the aromatic ring and C-H vibrations. Data for 2,6-dimethylphenol indicates the use of FT-Raman spectroscopy for its characterization. nih.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
| O-H Stretch | 3200-3600 (broad) | Characteristic of the phenolic hydroxyl group. |
| C-H Stretch (Aromatic) | 3000-3100 | Indicates the presence of the benzene (B151609) ring. |
| C-H Stretch (Aliphatic) | 2850-3000 | From the ethyl and methyl substituents. |
| C=C Stretch (Aromatic) | 1450-1600 | Confirms the aromatic ring structure. |
| C-O Stretch (Phenolic) | 1180-1260 | Relates to the bond between the ring and the hydroxyl group. |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenolic compounds like this compound exhibit characteristic absorption bands in the UV region due to π-π* transitions of the aromatic ring. The position and intensity of these bands can be influenced by the substituents on the ring. While specific UV-Vis data for this compound is not detailed in the search results, related compounds like (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol show absorption maxima at 254 nm and 325 nm in methanol (B129727). ias.ac.in For 2,4-dimethylphenol (B51704), a maximum absorption in cyclohexane (B81311) is reported at 280 nm. epa.gov
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak in the mass spectrum of this compound would correspond to its molecular weight (150.22 g/mol ). nih.govlookchem.com The fragmentation pattern, resulting from the ionization process, can help to confirm the structure. For example, the loss of an ethyl group or a methyl group would result in characteristic fragment ions. Electron ionization mass spectrometry data is available for the isomeric compound 2-ethyl-4,5-dimethylphenol. nist.gov
| Ion | m/z (mass-to-charge ratio) | Identity |
| [M]⁺ | 150 | Molecular Ion |
| [M-CH₃]⁺ | 135 | Loss of a methyl group |
| [M-C₂H₅]⁺ | 121 | Loss of an ethyl group |
X-ray Diffraction (XRD) for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be obtained as a single crystal, XRD analysis can provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. While specific XRD data for this compound was not found, the technique is mentioned as a characterization method for related materials. researchgate.netgoogle.com For instance, crystal structures of 2,6-dimethylphenol have been reported. nih.gov
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phenolic compounds. A reverse-phase (RP) HPLC method could be developed for this compound. A method for a structurally similar compound, Phenol (B47542), 2-(1-ethylcyclopentyl)-4,6-dimethyl-, uses a mobile phase of acetonitrile (B52724), water, and phosphoric acid on a Newcrom R1 column. sielc.com For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid. sielc.com The purity of related compounds has been determined by HPLC, with one study reporting a purity of 98.9% for (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol. ias.ac.in
Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. Coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components in a mixture. GC has been used to study various dimethylphenol isomers. researchgate.net
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector |
| HPLC | C18 or C8 (Reverse-Phase) | Acetonitrile/Water gradient | UV, MS |
| GC | Phenyl-methyl polysiloxane | Helium | FID, MS |
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. This method separates the target compound from potential impurities with high resolution, allowing for accurate purity determination. A common approach involves reversed-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase.
Research has demonstrated the successful use of C18 columns for the analysis of similar phenolic compounds. chemistryjournals.net For instance, a study on a related dimethylphenol derivative utilized a C18 column with a gradient elution of methanol and water to achieve separation. chemistryjournals.net The purity of the compound was determined by analyzing the peak area percentage at a specific UV wavelength. chemistryjournals.net
For this compound, a typical HPLC method would involve dissolving the sample in a suitable organic solvent, such as methanol or acetonitrile, followed by injection into the HPLC system. The separation is achieved on a C18 or a specialized reverse-phase column like Newcrom R1, which has been used for the analysis of other phenols. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile and water, sometimes with the addition of an acid like phosphoric acid or formic acid to improve peak shape. sielc.comsielc.com Detection is commonly performed using a UV detector at a wavelength where the phenol exhibits strong absorbance, typically around 254 nm or 280 nm. chemistryjournals.net The retention time of the main peak corresponding to this compound is used for identification, and the integration of its peak area relative to the total peak area provides a quantitative measure of its purity. chemistryjournals.net
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value/Condition |
| HPLC System | Shimadzu HPLC or equivalent |
| Column | Phenomenex C18 (4.6 mm x 250 mm, 5 µm) or similar |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Wavelength | 254 nm |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Run Time | ~30 minutes |
This table is a composite based on typical parameters for similar compounds and may require optimization for specific applications. chemistryjournals.net
Gas Chromatography/Mass Spectrometry (GC/MS) for Component Analysis
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. It provides detailed information about the composition of a sample by separating its components in the gas chromatograph and then identifying them based on their mass-to-charge ratio in the mass spectrometer.
In a typical GC/MS analysis of this compound, the sample is first vaporized in the injector and then carried by an inert gas, such as helium, through a capillary column. The column's stationary phase separates the components based on their boiling points and affinities. As each component elutes from the column, it enters the ion source of the mass spectrometer, where it is bombarded with electrons (electron ionization), causing it to fragment into characteristic ions. The mass analyzer then separates these ions based on their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint for identification.
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) corresponding to its molecular weight (150.22 g/mol ). nih.govnist.gov The fragmentation pattern will be influenced by the ethyl and methyl substituents on the phenol ring. A common fragmentation pathway for alkylphenols involves the loss of a methyl group (M-15) or an ethyl group (M-29). The NIST WebBook provides a reference mass spectrum for the isomer 2-ethyl-4,5-dimethylphenol, which can offer insights into the expected fragmentation of this compound. nist.gov Studies on related dinitrophenols have also shown characteristic fragment ions resulting from complex rearrangements. core.ac.uk
Table 2: Expected Mass Fragments for this compound in GC/MS
| m/z (mass-to-charge ratio) | Interpretation |
| 150 | Molecular Ion [M]+ |
| 135 | Loss of a methyl group [M-15]+ |
| 121 | Loss of an ethyl group [M-29]+ |
| 107 | Further fragmentation |
| 77 | Phenyl cation |
This table is predictive and based on general fragmentation patterns of alkylphenols. nist.govacs.org
Development of Selective and Sensitive Quantitative Analytical Procedures
The development of robust analytical methods for the precise quantification of this compound is essential for quality control and research purposes. Such procedures often rely on techniques like HPLC and GC-MS/MS, which offer high selectivity and sensitivity.
A stability-indicating HPLC method can be developed to not only quantify this compound but also to separate and quantify any potential degradation products. For instance, a method developed for the simultaneous determination of mexiletine (B70256) hydrochloride and its related substance, 2,6-dimethylphenol, utilized a reversed-phase C8 column with a mobile phase of sodium phosphate (B84403) buffer and acetonitrile, with UV detection at 212 nm. researchgate.net This approach demonstrates the feasibility of creating a specific and sensitive LC method for quantifying a target phenol in the presence of other compounds. researchgate.net The method validation would typically include assessments of linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). acs.org
For trace-level analysis, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers superior selectivity and sensitivity. A study on the analysis of volatile phenols in alcoholic beverages demonstrated the use of a large-volume injection-online trapping-GC-MS/MS method. acs.org This technique allowed for low limits of quantification, in the range of µg/L. acs.org For this compound, a similar method could be developed using multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, significantly reducing matrix interference and enhancing sensitivity. The use of an internal standard, such as a deuterated analog of the analyte, is often employed to improve the accuracy and reproducibility of the quantification. sci-hub.se
The development of such methods requires careful optimization of various parameters, including sample preparation, chromatographic conditions, and mass spectrometer settings, to achieve the desired analytical performance for the specific matrix in which this compound is being analyzed.
Theoretical and Computational Investigations of 2 Ethyl 4,6 Dimethylphenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a detailed perspective on the electronic structure and energy of molecules. For 2-Ethyl-4,6-dimethylphenol, these calculations are instrumental in predicting its behavior in various chemical environments.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the properties of molecules like this compound. DFT-based calculations have been employed to determine various quantum chemical descriptors for phenols. These descriptors are crucial for developing Quantitative Structure-Toxicity Relationship (QSTR) models. researchgate.net For instance, the DFT-B3LYP method with a 6-31G(d,p) basis set is a common approach to calculate these descriptors for phenolic compounds. researchgate.net
Computed molecular properties for this compound provide a quantitative basis for understanding its chemical nature. These properties, derived from computational models, are presented in the table below.
| Property | Value |
| Molecular Weight | 150.22 g/mol |
| Exact Mass | 150.104465066 Da |
| XLogP3-AA | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Complexity | 122 |
| Monoisotopic Mass | 150.104465066 Da |
| Topological Polar Surface Area | 20.2 Ų |
| Heavy Atom Count | 11 |
This data is computationally derived. nih.govnih.gov
Computational modeling is a critical tool for mapping out the potential reaction pathways of this compound and identifying the associated transition states. This is particularly relevant in understanding its role as an antioxidant and in combustion chemistry. For substituted phenols, a common reaction pathway begins with hydrogen abstraction from the hydroxyl group, which is then followed by disproportionation, leading to the formation of conjugated ketones. mit.edu
The study of analogous compounds, such as other substituted phenols, has shown that detailed kinetic models can be constructed to predict their behavior under specific conditions, like those found in an engine. mit.edu These models often involve thousands of reactions and hundreds of chemical species. mit.edu Computational methods, such as those used in reaction mechanism generators, can estimate the rate coefficients and thermochemical parameters based on quantum chemistry calculations. mit.edu The energetic feasibility of proposed reaction pathways can be confirmed through methods like DFT calculations, which can determine the net energy of a reaction. mdpi.com
The antioxidant activity of phenolic compounds is closely linked to their oxidation potential. Theoretical calculations can predict these potentials, offering a way to screen and understand the antioxidant capabilities of compounds like this compound. Studies have shown a correlation between experimentally determined oxidation potentials and those calculated using theoretical methods for a range of phenols. rsc.org
For example, the oxidation potentials of various substituted phenols have been calculated and compared with experimental data. rsc.org These theoretical values are often determined using computational chemistry software and can be correlated with experimental values obtained through techniques like cyclic voltammetry. rsc.org
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulation provide a bridge between the quantum mechanical description of a molecule and its macroscopic behavior. These methods are essential for studying the dynamics and interactions of this compound in larger systems.
Molecular force fields are the cornerstone of molecular mechanics and molecular dynamics simulations. They consist of a set of parameters that describe the potential energy of a system of particles. scispace.com The development of accurate force field parameters for this compound is crucial for simulating its behavior in complex environments, such as in biological systems or materials science applications.
The process of determining new force field parameters involves a combination of quantum mechanical calculations and experimental data. scispace.com General force fields, such as AMBER, can provide initial parameters that are then optimized to better represent the specific molecule. semanticscholar.org This optimization can be achieved using algorithms that adjust the parameters to match quantum mechanical interaction energies. semanticscholar.org
In Silico Approaches for Structure-Reactivity Relationship Prediction
In silico methods, which are computational approaches to scientific research, are widely used to predict the reactivity and biological activity of chemical compounds based on their molecular structure. For this compound, these methods can provide valuable insights into its potential applications and hazards.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are prime examples of in silico approaches. researchgate.netdntb.gov.ua These models use statistical methods to correlate molecular descriptors with experimental data on activity or toxicity. researchgate.net For phenolic compounds, QSTR models have been developed to predict their toxicity to various organisms. researchgate.net These models often rely on descriptors calculated from the molecular structure, including those derived from DFT calculations. researchgate.net The predictive power of these models is assessed through statistical validation, ensuring their reliability for environmental risk assessment. researchgate.net
Applications of 2 Ethyl 4,6 Dimethylphenol in Materials Science and Catalysis
Precursor in Advanced Polymer Synthesis and Modification
2-Ethyl-4,6-dimethylphenol serves as a significant comonomer in the synthesis and modification of poly(phenylene ether) (PPE), a high-performance thermoplastic. While the homopolymer is typically synthesized through the oxidative coupling of 2,6-dimethylphenol (B121312), the incorporation of substituted phenols like this compound is a key strategy for tailoring the polymer's properties. When used as a comonomer, it can disrupt the polymer chain's regularity, which in turn modifies characteristics such as solubility, glass transition temperature, and melt processability.
Furthermore, this compound can be utilized as an end-capping agent. In this role, it controls the molecular weight of the PPE chains during polymerization. By terminating the chain growth, it is possible to produce PPE oligomers with specific chain lengths and functionalities. These tailored oligomers are valuable as reactive components in block copolymers and thermosetting resin formulations, enhancing toughness and thermal stability. The redistribution reaction of high molecular weight PPE with phenolic compounds like this compound allows for the depolymerization and creation of oligomers with the phenolic compound incorporated as the tail end.
The synthesis of PPE and its derivatives often involves an oxidative coupling polymerization mechanism. This process typically utilizes a catalyst system, such as a copper-amine complex, to facilitate the reaction of phenols like 2,6-dimethylphenol and its substituted counterparts. The resulting polymers and copolymers are noted for their excellent dimensional stability, high heat resistance, and good electrical insulating properties, making them suitable for demanding applications in the automotive and electronics industries.
The utility of this compound extends to its integration into various thermosetting resins and engineering plastics, where it imparts specific performance enhancements. In formulations for materials like polyamides, polyesters, and polycarbonates, it can be incorporated to improve thermal stability and oxidative resistance. For instance, compositions containing organic polymers such as polyamides or polyphenylene oxides can be stabilized against thermal, oxidative, and actinic degradation by incorporating 2,4-dimethyl-6-s-alkylphenols, a class of compounds to which this compound belongs.
The presence of the phenolic hydroxyl group allows it to act as a reactive component in resin systems. For example, it can participate in the curing reactions of epoxy resins, contributing to the cross-linked network and influencing the final mechanical and thermal properties of the cured material. Similarly, in the production of polycarbonates and polyesters, it can be used to control chain termination or as a comonomer to modify the polymer backbone.
Role as an Antioxidant and Stabilizer in Polymer Matrices and Fuels
This compound is a sterically hindered phenolic antioxidant, a class of compounds widely employed to protect organic materials from degradation. Polymer stabilizers are essential chemical additives that inhibit or retard the degradation of polymeric materials caused by heat, oxidation, and UV light. The antioxidant mechanism of hindered phenols involves the donation of the hydrogen atom from the hydroxyl group to terminate the chain reactions initiated by free radicals. This process converts the highly reactive free radicals into more stable species, thereby preventing the degradation of the polymer matrix.
The effectiveness of phenolic antioxidants is influenced by the substituents on the phenol (B47542) ring. The ethyl and methyl groups at the ortho and para positions in this compound provide steric hindrance around the hydroxyl group, which enhances its stability and antioxidant activity. These stabilizers are crucial during the high-temperature processing of plastics and for extending the service life of the final products. The efficiency of sterically hindered phenolic antioxidants for long-term exposure of polymers to high temperatures decreases in the order of different substituent groups: 2,6-di-tert-butyl > 2-tert-butyl-6-methyl > 2,6-dimethyl groups.
In the context of fuels, alkylphenolic antioxidants are commonly added to gasoline, diesel, and jet fuel to prevent oxidative degradation. Fuel instability can lead to the formation of gums and deposits, which can foul engine components and impair performance. This compound and related compounds act as radical scavengers, inhibiting the oxidation reactions that occur during storage and use, thus ensuring fuel quality and engine reliability.
| Application | Function | Mechanism of Action |
| Polymer Matrices (e.g., Polyolefins, Polystyrene) | Antioxidant, Stabilizer | Donates a hydrogen atom to terminate free-radical chain reactions, preventing polymer degradation. |
| Fuels (Gasoline, Diesel, Jet Fuel) | Antioxidant, Stabilizer | Inhibits oxidation to prevent the formation of gums and deposits, ensuring fuel stability. |
Catalytic Functions in Organic Synthesis and Chemical Transformations
While direct use as a catalyst is less common, this compound can serve as a key precursor or reagent in the synthesis of more complex molecules, including certain heterocyclic compounds. Phenols are versatile starting materials in organic synthesis. For example, multicomponent reactions like the Biginelli reaction utilize various aldehydes and carbonyl compounds to synthesize dihydropyrimidinone derivatives, showcasing a pathway where substituted phenols could be functionalized and cyclized to form heterocyclic structures. The reactivity of the phenolic ring and the hydroxyl group allows for various transformations, such as electrophilic substitution, etherification, and condensation reactions, which are foundational steps in building heterocyclic frameworks.
Phenolic compounds, particularly in the form of their metal complexes, can exhibit significant catalytic activity in oxidation reactions. While this compound itself is primarily known as an antioxidant (an inhibitor of oxidation), its derivatives can be employed in catalytic systems. For instance, copper complexes with phenolic ligands are known to catalyze the oxidative coupling of phenols.
Research into the oxidation of phenols often involves transition metal catalysts to enhance reaction rates and selectivity. The oxidation of phenolic substrates can proceed via a free-radical mechanism, and the reaction can be influenced by factors such as pH and the presence of metal ions. Furthermore, the selective oxidation of 2,6-dimethylphenol can lead to different products, such as 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol through C-C coupling or poly(phenylene ether) through C-O coupling, depending on the catalytic system employed. This indicates that by modifying the phenolic structure, as in this compound, and coordinating it with a suitable metal center, it is plausible to develop catalysts for specific oxidation transformations.
Environmental Transformation and Fate of 2 Ethyl 4,6 Dimethylphenol
Biodegradation Pathways and Biotransformation Studies
Limited specific research has been conducted on the biodegradation of 2-Ethyl-4,6-dimethylphenol. However, insights can be drawn from studies on structurally similar alkylphenols.
Specific aerobic degradation pathways for this compound are not well-documented in scientific literature. Microbial degradation of phenolic compounds generally involves initial hydroxylation of the aromatic ring, followed by ring cleavage. The presence of alkyl substituents, such as the ethyl and methyl groups on this compound, can influence the rate and pathway of degradation. For instance, studies on other dimethylphenol isomers have identified various bacterial strains capable of utilizing them as a sole carbon and energy source under aerobic conditions. These bacteria typically employ dioxygenase enzymes to break open the aromatic ring, leading to intermediates that can enter central metabolic pathways. The specific enzymes and microbial species involved in the degradation of this compound remain an area for further investigation.
Information regarding the anaerobic biotransformation of this compound is scarce. Generally, under anaerobic conditions, the biodegradation of phenolic compounds is significantly slower than in aerobic environments. The initial steps of anaerobic degradation often involve the reduction of the aromatic ring prior to cleavage, a process carried out by specialized consortia of microorganisms. The persistence of this compound in anoxic environments such as deep sediments or contaminated groundwater is expected to be higher due to the slower degradation rates. The specific metabolites and microbial communities involved in its anaerobic biotransformation have not been extensively studied.
Abiotic Environmental Transformation Processes
Abiotic processes, including photochemical degradation, adsorption, and volatilization, play a crucial role in the environmental fate of this compound.
Photochemical degradation is a significant pathway for the transformation of phenolic compounds in the environment. This can occur through direct absorption of sunlight (direct photolysis) or through reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH).
While specific data for this compound is limited, studies on the related compound 2,6-dimethylphenol (B121312) show that it can be degraded by hydroxyl radicals. The oxidation of methylated phenols by UV light and hydroxyl radicals can lead to the formation of various transformation products, including dicarbonyls nih.gov. The rate of degradation is influenced by factors such as the concentration of hydroxyl radicals and the intensity of solar radiation. For instance, in the presence of a photocatalyst like titanium dioxide (TiO2) and UV radiation, the degradation of 2,6-dimethylphenol can be significantly enhanced researchgate.netnih.gov.
Direct photolysis may also contribute to the degradation of this compound, as phenolic compounds can absorb light in the environmentally relevant UV spectrum. For example, 2,4-dimethylphenol (B51704) has an absorption band that extends over 290 nm, making it a candidate for direct photochemical degradation epa.gov.
Table 1: Factors Influencing Photochemical Degradation of Related Dimethylphenols
| Factor | Effect on Degradation Rate | Reference |
|---|---|---|
| Hydroxyl Radical Concentration | Increased concentration generally leads to a faster degradation rate. | nih.gov |
| UV Radiation Intensity | Higher intensity increases the rate of both direct and indirect photolysis. | researchgate.netnih.gov |
| Presence of Photosensitizers (e.g., TiO2) | Can significantly accelerate the degradation process. | researchgate.netnih.gov |
| pH of the Medium | Can influence the speciation of the compound and the efficiency of the photochemical process. | |
The mobility and bioavailability of this compound in the environment are influenced by its tendency to adsorb to soil and sediment particles. The extent of adsorption is often correlated with the organic carbon content of the soil or sediment and the hydrophobicity of the chemical, which can be estimated by its octanol-water partition coefficient (Kow).
Table 2: Estimated Physicochemical Properties Relevant to Adsorption of this compound
| Property | Value | Implication for Adsorption | Source |
|---|---|---|---|
| XLogP3 | 3.1 | Moderate potential for adsorption to organic matter. | lookchem.com |
| Molecular Weight | 150.22 g/mol | Can influence van der Waals interactions. | nih.gov |
Volatilization is a process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The tendency of a compound to volatilize from water is described by its Henry's Law constant, while volatilization from soil is influenced by its vapor pressure and adsorption characteristics.
Specific experimental data for the Henry's Law constant and vapor pressure of this compound are not widely available. However, for the related compound 2,6-dimethylphenol, the Henry's Law constant is reported to be 6.7 x 10⁻⁶ atm-m³/mol, which suggests that it is expected to volatilize from water surfaces nih.gov. The vapor pressure of 2,6-dimethylphenol is 0.274 mm Hg at 25°C, indicating it is not expected to volatilize significantly from dry soil surfaces nih.gov. Given the structural similarity, this compound is likely to exhibit comparable volatilization behavior.
Table 3: Physicochemical Properties of a Related Compound (2,6-Dimethylphenol) Relevant to Volatilization
| Property | Value | Implication for Volatilization | Source |
|---|---|---|---|
| Henry's Law Constant | 6.7 x 10⁻⁶ atm-m³/mol | Expected to volatilize from water surfaces. | nih.gov |
| Vapor Pressure | 0.274 mm Hg at 25°C | Not expected to volatilize significantly from dry soil. | nih.gov |
| Water Solubility | 6,050 mg/L at 25°C | Higher solubility can reduce the rate of volatilization from water. | nih.gov |
Research on Environmental Occurrence and Analytical Detection in Complex Matrices of this compound
The presence and behavior of substituted phenols, such as this compound, in the environment are of increasing concern due to their potential persistence and toxicity. Research into the environmental occurrence and the development of sensitive analytical methods for their detection in complex matrices like industrial wastewater, soil, and landfill leachate are crucial for assessing their environmental fate and potential risks.
Analytical Detection in Complex Matrices
The analysis of this compound in complex environmental samples typically involves a multi-step process encompassing sample preparation, chromatographic separation, and detection. The complexity of matrices such as industrial effluents, soil, and leachate necessitates efficient extraction and clean-up procedures to remove interfering substances.
Sample Preparation:
Effective sample preparation is critical for the accurate analysis of trace levels of phenolic compounds. chromatographyonline.com The choice of technique depends on the sample matrix.
Liquid-Liquid Extraction (LLE): This is a traditional method for extracting phenols from aqueous samples. nih.gov It involves the use of an organic solvent to partition the analytes from the water phase. However, LLE can be time-consuming and uses significant volumes of potentially hazardous solvents. nih.gov
Solid-Phase Extraction (SPE): SPE has become a widely used alternative to LLE for the extraction and preconcentration of phenols from water samples. nih.govnih.gov It offers advantages such as higher enrichment factors, lower solvent consumption, and the ability to handle larger sample volumes. nih.gov Various sorbent materials are available, and the selection depends on the specific properties of the target analytes.
Soxhlet Extraction: For solid matrices like soil and sediment, Soxhlet extraction is a conventional method for isolating phenolic compounds. nih.gov
Microwave-Assisted Extraction (MAE): MAE is a more modern technique for solid samples that can significantly reduce extraction time and solvent usage compared to Soxhlet extraction. nih.gov
Derivatization: To improve the volatility and chromatographic behavior of phenols for gas chromatography analysis, a derivatization step is often employed. env.go.jp This chemical modification can also enhance the sensitivity of the detection method. nih.govresearchgate.net
Chromatographic Separation:
Following sample preparation, chromatographic techniques are used to separate this compound from other compounds in the extract.
Gas Chromatography (GC): GC is a powerful technique for the separation of volatile and semi-volatile organic compounds. mdpi.com When coupled with a mass spectrometer (MS) or a flame ionization detector (FID), GC provides excellent separation and detection capabilities for phenols. mdpi.comdphen1.com The use of capillary columns is common for achieving high-resolution separation of isomeric phenols. thermofisher.com
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of a wide range of phenolic compounds, including those that are less volatile or thermally labile. ucdavis.edumdpi.comnih.gov Reversed-phase HPLC with a C18 column is a common approach. nih.gov Detection is often achieved using a diode-array detector (DAD) or a mass spectrometer (MS). mdpi.comnih.gov
Detection Methods:
The final step in the analytical process is the detection and quantification of the target compound.
Mass Spectrometry (MS): When coupled with either GC or HPLC, MS provides high sensitivity and selectivity, allowing for the unambiguous identification and quantification of this compound, even in complex mixtures. nih.govmdpi.com
Flame Ionization Detector (FID): FID is a common detector for GC that is sensitive to a wide range of organic compounds. dphen1.com
Diode-Array Detector (DAD): DAD is used with HPLC and provides spectral information that can aid in the identification of compounds. mdpi.com
The table below summarizes the analytical techniques commonly employed for the analysis of phenolic compounds, which are applicable to the detection of this compound.
| Analytical Technique | Sample Matrix | Sample Preparation | Detection Method | Key Advantages |
| GC-MS | Water, Soil, Wastewater | LLE, SPE, Derivatization | Mass Spectrometry | High sensitivity and selectivity, definitive identification. mdpi.comdphen1.com |
| GC-FID | Water, Wastewater | LLE, SPE, Derivatization | Flame Ionization | Robust and widely applicable for organic compounds. dphen1.com |
| HPLC-DAD | Water, Wastewater | SPE, LLE | Diode-Array | Suitable for non-volatile compounds, provides spectral data. mdpi.com |
| HPLC-MS/MS | Water, Soil, Biota | SPE, LLE | Tandem Mass Spectrometry | Very high sensitivity and specificity, excellent for trace analysis. nih.govdphen1.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
